![molecular formula C24H16ClN3O2 B2922068 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326930-16-8](/img/structure/B2922068.png)
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O2 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Some novel 4(3H)-quinazolinone derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for potential anti-inflammatory and analgesic activities. These derivatives have shown promising results in this domain (Farag et al., 2012).
Antimicrobial Agents
Several studies have focused on the synthesis and characterization of new quinazolines with potential antimicrobial properties. These compounds, which include structures similar to the specified compound, have been tested against various bacterial and fungal strains, showing significant antimicrobial activity (Desai, Shihora, & Moradia, 2007), (Desai, Dodiya, & Shihora, 2011).
Photodimerisation Reactions
Research has been conducted on the synthesis of 1-chloroisoquinolines and their reactions with various amines, exploring the potential of these compounds in photodimerisation reactions (Prabakaran, Manivel, & Khan, 2010).
Crystallography and Molecular Structure
Studies have delved into the molecular structures and crystallography of compounds related to the specified chemical. This includes investigations into the crystal packing, hydrogen bonding, and weak interactions in these compounds (Mague et al., 2017), (Mandal & Patel, 2018).
Thermo-physical Properties
There's significant research on the thermo-physical properties of 1,3,4-oxadiazole derivatives in various solvents, which is closely related to the specified compound. These studies provide insights into the solute-solvent interactions and the effects of structural modifications on various thermodynamic parameters (Godhani et al., 2017), (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Optoelectronic and Charge Transport Properties
Research has been conducted to explore the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally similar to the specified compound. These studies provide valuable insights into the electronic and optical properties of these compounds, suggesting their potential in multifunctional materials applications (Irfan et al., 2020).
Synthesis Methods
Various methods for synthesizing isoquinoline derivatives have been explored. These methods are crucial for developing compounds with specific properties and potential applications in different scientific fields (Niemczak, Czerniak, & Kopczyński, 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZUGOVGFXEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.